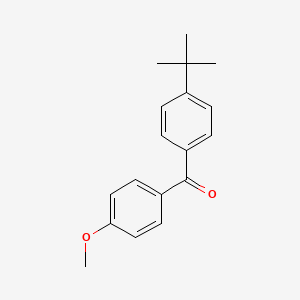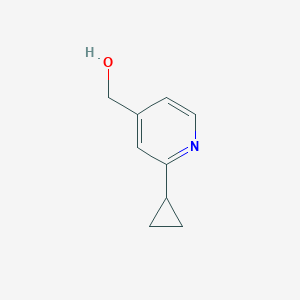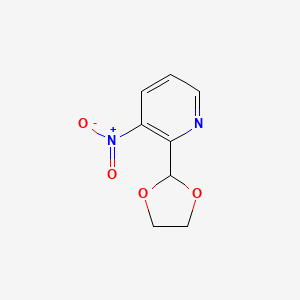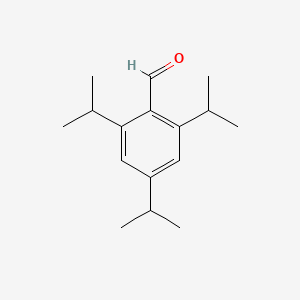
(2S)-3-ethoxypropane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-ethoxypropane-1,2-diol: is an organic compound with the molecular formula C5H12O3 It is a chiral molecule, meaning it has a non-superimposable mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-ethoxypropane-1,2-diol can be achieved through several methods. One common approach involves the reaction of ethylene oxide with (S)-propylene glycol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C and a reaction time of several hours.
Industrial Production Methods: On an industrial scale, the production of this compound can be carried out using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-3-ethoxypropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH3) can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields simpler alcohols.
Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2S)-3-ethoxypropane-1,2-diol is used as a building block in organic synthesis. Its chiral nature makes it valuable in the production of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a subject of study in drug discovery and development.
Medicine: The compound’s derivatives have potential applications in medicine, particularly in the synthesis of chiral drugs. Chiral drugs often exhibit different pharmacological effects depending on their enantiomeric form, making this compound a valuable starting material.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and surfactants. Its unique properties make it suitable for various applications, including as a solvent or intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism by which (2S)-3-ethoxypropane-1,2-diol exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the ethoxy and hydroxyl groups, which can participate in various chemical transformations. The molecular targets and pathways involved in its biological activity are determined by the specific derivatives and their interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
(2R)-3-ethoxypropane-1,2-diol: The enantiomer of (2S)-3-ethoxypropane-1,2-diol, which has similar chemical properties but different biological activities.
Propylene glycol: A simpler diol with similar chemical reactivity but lacking the ethoxy group.
Ethylene glycol: Another diol with two hydroxyl groups but no chiral center.
Uniqueness: this compound is unique due to its chiral nature and the presence of both ethoxy and hydroxyl groups. This combination of features makes it a versatile compound in synthesis and applications, offering advantages in the production of enantiomerically pure compounds and specialized chemicals.
Eigenschaften
Molekularformel |
C5H12O3 |
|---|---|
Molekulargewicht |
120.15 g/mol |
IUPAC-Name |
(2S)-3-ethoxypropane-1,2-diol |
InChI |
InChI=1S/C5H12O3/c1-2-8-4-5(7)3-6/h5-7H,2-4H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
LOSWWGJGSSQDKH-YFKPBYRVSA-N |
Isomerische SMILES |
CCOC[C@H](CO)O |
Kanonische SMILES |
CCOCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Acetamide, 2,2,2-trifluoro-N-[(3-nitrophenyl)methyl]-](/img/structure/B8660859.png)







![10-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]phenanthren-9(10H)-one](/img/structure/B8660920.png)
